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Introduction
PF-Cbp1 is a potent and selective inhibitor of the bromodomains of the homologous

transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are crucial

epigenetic regulators involved in controlling gene expression through their histone

acetyltransferase (HAT) activity and by serving as scaffolds for various transcription factors.

Dysregulation of CBP/p300 function is implicated in the pathogenesis of various malignancies,

including acute myeloid leukemia (AML).[1][2] By targeting the CBP/p300 bromodomains, PF-
Cbp1 disrupts their interaction with acetylated histones and other proteins, leading to the

modulation of oncogenic transcription programs. These application notes provide detailed

protocols for investigating the effects of PF-Cbp1 on leukemia cell lines, focusing on cell

viability, apoptosis, cell cycle progression, and protein expression.

Data Presentation
The following tables summarize representative quantitative data for CBP/p300 bromodomain

inhibitors in various leukemia cell lines. This data is illustrative of the expected outcomes when

treating leukemia cells with compounds like PF-Cbp1.

Table 1: Cell Viability (IC50) of CBP/p300 Bromodomain Inhibitors in Leukemia Cell Lines
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Cell Line
Leukemia
Subtype

Assay
Incubation
Time (hours)

Representative
IC50 (µM)

MOLM-13 AML (MLL-AF9) MTT 72 ~1-5

MV4-11 AML (MLL-AF4) MTT 72 ~1-5

KASUMI-1
AML (AML1-

ETO)
MTT 72 ~0.5-2

HL-60
AML

(Promyelocytic)
MTT 72

>10 (often more

resistant)

K562 CML (BCR-ABL) MTT 72 ~5-10

Table 2: Apoptosis Analysis by Annexin V/PI Staining after Treatment with a CBP/p300

Bromodomain Inhibitor (72 hours)

Cell Line
Inhibitor
Concentration
(µM)

Viable Cells
(%)

Early
Apoptotic
Cells (%)

Late
Apoptotic/Necr
otic Cells (%)

MOLM-13 0 (Control) 94.5 ± 2.5 3.1 ± 1.2 2.4 ± 0.8

5 65.2 ± 4.1 20.5 ± 3.3 14.3 ± 2.5

MV4-11 0 (Control) 96.1 ± 1.9 2.5 ± 0.9 1.4 ± 0.5

5 70.8 ± 3.8 18.2 ± 2.9 11.0 ± 2.1

Table 3: Cell Cycle Analysis by Propidium Iodide Staining after Treatment with a CBP/p300

Bromodomain Inhibitor (48 hours)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Inhibitor
Concentration
(µM)

G0/G1 Phase
(%)

S Phase (%)
G2/M Phase
(%)

KASUMI-1 0 (Control) 55.3 ± 3.1 30.1 ± 2.5 14.6 ± 1.9

2 70.2 ± 4.5 18.5 ± 2.1 11.3 ± 1.5

MOLM-13 0 (Control) 48.9 ± 2.8 38.2 ± 3.0 12.9 ± 1.7

5 65.7 ± 3.9 22.4 ± 2.6 11.9 ± 1.4

Table 4: Western Blot Analysis of Key Protein Expression after Treatment with a CBP/p300

Bromodomain Inhibitor (48 hours)

Cell Line Treatment

c-Myc
Expression
(relative to
control)

BCL2
Expression
(relative to
control)

p21
Expression
(relative to
control)

MOLM-13 5 µM Inhibitor
↓ (~50%

decrease)

↓ (~40%

decrease)

↑ (~2-fold

increase)

KASUMI-1 2 µM Inhibitor
↓ (~60%

decrease)

↓ (~30%

decrease)

↑ (~2.5-fold

increase)

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of PF-Cbp1 on the metabolic activity of leukemia cells,

which is an indicator of cell viability.

Materials:

Leukemia cell line (e.g., MOLM-13, MV4-11)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin
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96-well flat-bottom plates

PF-Cbp1 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

Microplate reader

Procedure:

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Prepare serial dilutions of PF-Cbp1 in complete medium.

Add 100 µL of the PF-Cbp1 dilutions to the respective wells. Include a vehicle control

(DMSO) and a no-treatment control.

Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC50 value using appropriate software (e.g., GraphPad Prism).
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Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following PF-Cbp1
treatment using flow cytometry.[3][4]

Materials:

Leukemia cell line

6-well plates

PF-Cbp1

Annexin V-FITC Apoptosis Detection Kit

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete medium and

incubate for 24 hours.

Treat the cells with various concentrations of PF-Cbp1 and a vehicle control for the desired

time (e.g., 48 or 72 hours).

Harvest the cells by centrifugation at 300 x g for 5 minutes.
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Wash the cells twice with ice-cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-

negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic

cells are both Annexin V- and PI-positive.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed & Treat Cells
with PF-Cbp1

Harvest & Wash Cells

Resuspend in
Binding Buffer

Stain with Annexin V-FITC & PI

Incubate (15 min, RT, dark)

Add Binding Buffer

Analyze by Flow Cytometry

Click to download full resolution via product page

Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of PF-Cbp1 on cell cycle progression.

Materials:

Leukemia cell line
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6-well plates

PF-Cbp1

Ice-cold 70% ethanol

PBS

RNase A (100 µg/mL)

Propidium Iodide (50 µg/mL)

Flow cytometer

Procedure:

Seed cells and treat with PF-Cbp1 as described in the apoptosis assay protocol.

Harvest the cells and wash with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S,

and G2/M phases.

Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins following

PF-Cbp1 treatment.

Materials:

Leukemia cell line
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6-well plates

PF-Cbp1

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membrane

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-p21, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed and treat cells with PF-Cbp1.

Harvest cells and lyse in RIPA buffer.

Determine protein concentration using the BCA assay.

Normalize protein concentrations and prepare lysates with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash the membrane and detect the signal using a chemiluminescent substrate and an

imaging system.

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP)
This protocol is used to identify protein-protein interactions with CBP/p300 that may be

disrupted by PF-Cbp1.

Materials:

Leukemia cell line

PF-Cbp1

Co-IP lysis buffer (non-denaturing)

Primary antibody for immunoprecipitation (e.g., anti-CBP or anti-p300)

Protein A/G magnetic beads or agarose beads

Wash buffer

Elution buffer

Western blot reagents

Procedure:

Treat cells with PF-Cbp1 or vehicle control.

Lyse cells in non-denaturing Co-IP lysis buffer.

Pre-clear the lysate with beads to reduce non-specific binding.
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Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

Add Protein A/G beads to capture the antibody-protein complexes.

Wash the beads several times with wash buffer.

Elute the protein complexes from the beads.

Analyze the eluates by Western blotting using antibodies against potential interacting

partners (e.g., transcription factors like c-Myc, p53).

Signaling Pathways and Mechanisms of Action
PF-Cbp1, by inhibiting the bromodomains of CBP and p300, disrupts their function as

transcriptional co-activators for a number of oncogenic transcription factors. This leads to the

downregulation of genes involved in cell proliferation and survival, and the upregulation of

genes involved in cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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